2-Hydroxy-3-(4-methoxyphenyl)pyridine

Mannich reaction regioselectivity electrophilic aromatic substitution

2-Hydroxy-3-(4-methoxyphenyl)pyridine (IUPAC: 3-(4-methoxyphenyl)-1H-pyridin-2-one; CAS 143074-71-9) is a member of the 2-aryl-3-hydroxypyridine (3-aryl-2-pyridone) class, a group of heterocyclic small molecules extensively studied for their ambident nucleophilic character and regioselective electrophilic substitution behavior. The compound exists predominantly as the 2-pyridone tautomer in solid state and polar solvents, with the hydroxyl group engaging in intramolecular π-hydrogen bonding with the 4-methoxyphenyl ring.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 143074-71-9
Cat. No. B6319371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(4-methoxyphenyl)pyridine
CAS143074-71-9
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=CNC2=O
InChIInChI=1S/C12H11NO2/c1-15-10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14)
InChIKeyFQJUXUNSPNHVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(4-methoxyphenyl)pyridine (CAS 143074-71-9) – Compound-Class Baseline and Procurement Positioning


2-Hydroxy-3-(4-methoxyphenyl)pyridine (IUPAC: 3-(4-methoxyphenyl)-1H-pyridin-2-one; CAS 143074-71-9) is a member of the 2-aryl-3-hydroxypyridine (3-aryl-2-pyridone) class, a group of heterocyclic small molecules extensively studied for their ambident nucleophilic character and regioselective electrophilic substitution behavior [1]. The compound exists predominantly as the 2-pyridone tautomer in solid state and polar solvents, with the hydroxyl group engaging in intramolecular π-hydrogen bonding with the 4-methoxyphenyl ring [2]. It is commercially supplied at 95% purity (typical research grade), with a molecular formula of C₁₂H₁₁NO₂ and a formula weight of 201.22 g/mol . Its primary utility for scientific procurement lies in its predictable, well-characterized regiochemical profile, which distinguishes it from close structural analogs in both synthetic intermediate and chemical-probe applications.

Why 2-Hydroxy-3-(4-methoxyphenyl)pyridine Cannot Be Simply Replaced by an In-Class Analog


Despite sharing a common 2-aryl-3-hydroxypyridine core, members of this compound class exhibit divergent regiochemical outcomes in key synthetic transformations. The 4-methoxy substituent on the phenyl ring of the target compound is not a passive spectator; it electronically directs electrophilic aromatic substitution to the β-pyridol ring rather than the phenyl ring, a behavior that is inverted when the substituent is a 4-hydroxy group [1]. Furthermore, positional isomerism of the methoxy group (ortho vs. para) or of the hydroxyl group on the pyridine ring (2-hydroxy-3-aryl vs. 2-hydroxy-4-aryl vs. 2-hydroxy-5-aryl) yields compounds with different hydrogen-bonding networks, tautomeric equilibria, and chromatographic retention times – all of which translate into non-interchangeable performance in multi-step syntheses, analytical method development, and structure-activity relationship (SAR) campaigns. The evidence below quantifies where these differences manifest and why procurement specifications must lock the exact CAS number.

Product-Specific Quantitative Evidence Guide for 2-Hydroxy-3-(4-methoxyphenyl)pyridine (143074-71-9)


Aminomethylation Regioselectivity: 4-Methoxy vs. 4-Hydroxy Analog – Complete Reversal of Reaction Direction

Under identical Mannich (aminomethylation) conditions, 2-(4′-methoxyphenyl)-3-hydroxypyridine directs substitution exclusively to the β-pyridol ring, forming the 6-mono-Mannich base first, then the 4,6-bis-Mannich base, with no detectable substitution on the anisole ring. In contrast, 2-(4′-hydroxyphenyl)-3-hydroxypyridine directs initial substitution to the phenol ring (ortho, then di-ortho), and only after phenol-ring saturation does substitution proceed to the pyridol ring at the 6- and then 4-positions [1]. This constitutes a qualitative, experimentally verified reversal of the primary site of electrophilic attack between the two closely related compounds.

Mannich reaction regioselectivity electrophilic aromatic substitution 2-aryl-3-hydroxypyridine

Iodination Site Consistency Across 2-Aryl-3-hydroxypyridine Series: 4-Methoxy vs. 4-Chloro, 4-Alkyl, and Unsubstituted Phenyl

Iodination of 2-(4′-methoxyphenyl)-3-hydroxypyridine, along with 2-phenyl-, 2-(4′-alkylphenyl)-, and 2-(4′-chlorophenyl)-3-hydroxypyridine analogs, proceeds uniformly at the C-6 position of the β-pyridol ring. The introduction of the electron-donating 4-methoxy group does not alter the direction of iodination compared to the unsubstituted phenyl or electron-withdrawing 4-chloro analogs [1]. This establishes that C-6 halogenation regiochemistry is conserved across the series, meaning that the 4-methoxy derivative offers equivalent iodination site predictability to other analogs while providing a distinct electronic environment (Hammett σₚ = −0.27 for OMe vs. 0.00 for H, +0.23 for Cl) that can be exploited in subsequent cross-coupling steps.

iodination electrophilic substitution structure-reactivity relationship 2-aryl-3-hydroxypyridine

Sulfonation Regiochemistry: 4-Methoxyphenyl Diverges from Unsubstituted 2-Phenyl-3-hydroxypyridine

Sulfonation of 2-phenyl-3-hydroxypyridine directs the sulfo group to the para-position of the phenyl ring. However, when a substituent is already present at the para-position of the phenyl ring (as in 2-(4′-methoxyphenyl)-3-hydroxypyridine), the sulfo group enters the meta-position of the phenyl ring [1]. This change in sulfonation site has been demonstrated across a series including 2-(4′-alkylphenyl)-, 2-(4′-methoxyphenyl)-, and 2-(3′,4′-dimethoxyphenyl)-3-hydroxypyridines. The methoxy group also facilitates sulfonation relative to unsubstituted phenyl, as noted by the authors.

sulfonation regioselectivity electrophilic substitution 2-aryl-3-hydroxypyridine

Tautomeric and Conformational Distinction by IR Spectroscopy: 2-Aryl-3-hydroxypyridine with 4-Methoxy Substitution

IR spectroscopic analysis of 2-aryl-3-hydroxypyridine derivatives establishes that these compounds exist predominantly in the hydroxy form (not the pyridone tautomer) in dilute CCl₄ solution, with the OH group forming an intramolecular π-hydrogen bond to the 2-aryl ring [1]. The presence of both free and π-bonded OH stretching bands provides evidence for the coexistence of s-cis and s-trans conformers about the C–O bond. The 4-methoxy substituent on the phenyl ring modulates the electron density of the π-system and, consequently, the strength of this intramolecular hydrogen bond relative to analogs bearing methyl, chloro, or unsubstituted phenyl groups, as reflected in OH stretching frequency shifts and band intensity ratios.

IR spectroscopy tautomerism hydrogen bonding conformational analysis

Positional Isomer Differentiation: 4-Methoxy vs. 2-Methoxy vs. 3-Methoxy Phenyl Substitution in 2-Hydroxy-3-arylpyridines

Three commercially available positional isomers exist within the C₁₂H₁₁NO₂ formula space: 2-Hydroxy-3-(4-methoxyphenyl)pyridine (CAS 143074-71-9, target), 2-Hydroxy-3-(2-methoxyphenyl)pyridine (CAS 143074-70-8), and 2-Hydroxy-4-(3-methoxyphenyl)pyridine (CAS 1261924-25-7). While no published head-to-head bioactivity comparison was identified, the physical and electronic differences are structurally inherent: the 4-methoxy isomer presents a linear, para-substituted biaryl system with minimal steric hindrance around the pyridone N–H and C=O, whereas the 2-methoxy isomer imposes ortho steric compression that rotates the phenyl ring out of conjugation, altering UV absorption, chromatographic retention (reverse-phase logP shift), and the accessibility of the pyridone ring for hydrogen-bond-directed recognition . All three compounds share the same molecular formula and nominal mass, rendering them indistinguishable by low-resolution MS; procurement of the incorrect isomer without confirmatory NMR or HPLC retention-time matching leads to silent substitution errors in SAR libraries.

positional isomerism physicochemical properties chromatography procurement specification

Best-Fit Research and Industrial Application Scenarios for 2-Hydroxy-3-(4-methoxyphenyl)pyridine (143074-71-9)


Regioselective Mannich Functionalization for Pyridol-Focused Library Synthesis

Medicinal chemistry teams requiring a 2-aryl-3-hydroxypyridine scaffold that directs Mannich electrophilic substitution exclusively to the pyridol ring (C-6 then C-4,6) should select CAS 143074-71-9. As demonstrated by Smirnov et al., the 4-methoxy substituent blocks anisole-ring substitution and channels reactivity to the heterocyclic core, enabling the synthesis of 6-aminomethyl and 4,6-bis-aminomethyl derivatives without competing phenol-ring byproducts [1]. This contrasts with the 4-hydroxy analog, which preferentially reacts at the phenol ring, producing a different product series. The predictable regiochemistry simplifies purification and improves synthetic yield for pyridol-functionalized libraries.

C-6 Iodination Substrate for Pd-Catalyzed Cross-Coupling with Enhanced Electron-Donor Activation

For programs requiring a C-6 halogenated 2-aryl-3-hydroxypyridine as a cross-coupling partner, CAS 143074-71-9 offers a validated C-6 iodination site (conserved across the 2-aryl series) with the added benefit of a para-methoxy group that electronically accelerates Pd(0) oxidative addition relative to the unsubstituted or 4-chloro analogs [1]. This makes it a preferred substrate when both predictable halogenation site and enhanced coupling reactivity are desired in a single building block.

Sulfonic Acid Derivative Synthesis with Defined Meta-Sulfo Regiochemistry

When the synthetic objective is a water-soluble sulfonic acid or sulfonamide derivative of a 2-aryl-3-hydroxypyridine with the sulfo group meta to the aryl substituent, CAS 143074-71-9 is the appropriate starting material. The pre-existing para-methoxy group forces sulfonation to the meta-position of the phenyl ring, a regiochemical outcome that cannot be achieved with the parent 2-phenyl-3-hydroxypyridine (which sulfonates at the para-position) [2]. This defines a distinct chemical space for sulfonate-derived libraries.

Tautomer-Sensitive Biophysical Assay Development with Defined Hydrogen-Bonding Signature

For biophysical studies (e.g., SPR, ITC, NMR-based fragment screening) where the hydrogen-bond donor/acceptor topology of the ligand dictates binding thermodynamics, CAS 143074-71-9 provides a well-characterized tautomeric profile. IR evidence confirms the predominance of the hydroxy form with intramolecular π-hydrogen bonding to the 4-methoxyphenyl ring and the coexistence of s-cis/s-trans conformers [3]. This defined conformational behavior supports structure-based interpretation of binding data and avoids the ambiguity introduced by analogs with different hydrogen-bonding geometries (e.g., 2-methoxy or 3-methoxy positional isomers).

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